3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide
Description
Properties
CAS No. |
263756-47-4 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxamide |
InChI |
InChI=1S/C9H9N3O2/c10-9(14)5-1-2-6-7(3-5)12-8(13)4-11-6/h1-3,11H,4H2,(H2,10,14)(H,12,13) |
InChI Key |
AFGWPEXUPANFQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Core Structure Formation
The quinoxaline ring system is constructed via cyclocondensation of o-phenylenediamine with α-keto acids or esters. For example:
-
Reacting o-phenylenediamine with oxalic acid under acidic conditions (HCl) yields quinoxaline-2,3-dione .
-
Introducing a carboxylic acid group at position 6 requires substitution with 4-amino-3-nitrobenzoic acid , followed by reduction and cyclization.
Reaction Conditions :
-
Solvent: Ethanol or DMF
-
Temperature: 80–120°C
-
Catalyst: p-Toluenesulfonic acid (PTSA)
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| o-Phenylenediamine | Oxalic acid | Quinoxaline-2,3-dione | 85% | |
| 4-Amino-3-nitrobenzoic acid | Thiourea | 6-Nitroquinoxaline derivative | 72% |
Functionalization of Preformed Quinoxaline Cores
Carboxylic Acid to Carboxamide Conversion
The most common route involves converting 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS: 702669-54-3) to the carboxamide via:
-
Activation as acid chloride : Treatment with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with ammonia or amines.
-
Coupling agents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (HOSu) facilitates amide bond formation.
Example Protocol :
-
3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (1 eq) is stirred with SOCl₂ (1.5 eq) in anhydrous DCM at 0°C for 3 hours.
-
After removing excess SOCl₂, the acyl chloride is treated with aqueous NH₃ at room temperature overnight.
Critical Parameters :
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature : 0°C for activation, room temperature for amidation
-
Catalyst : Triethylamine (TEA) for acid scavenging
Coupling-Agent-Mediated Amidation
Direct Amide Synthesis
Carboxylic acid derivatives are converted to carboxamides without isolating intermediates:
-
EDCI/HOBt system : The acid (1 eq) is reacted with EDCI (1.2 eq) and HOBt (1.1 eq) in DMF, followed by addition of NH₄Cl (2 eq).
Optimization Insights :
-
Solvent polarity : DMF enhances reaction efficiency over ethanol.
Alternative Routes via Intermediate Modification
Nitrile Hydrolysis
Although less common, nitrile intermediates can be hydrolyzed to carboxamides:
Nucleophilic Substitution
6-Chloro-3-oxo-1,2,3,4-tetrahydroquinoxaline reacts with sodium azide (NaN₃) followed by Staudinger reduction to introduce the amine group, which is subsequently acylated.
Industrial and Scalable Methods
Large-Scale Synthesis
-
Continuous flow reactors : Improve yield (up to 88%) by maintaining precise temperature control (100–120°C) and reducing side reactions.
-
Catalyst recycling : Use of zeolite-supported catalysts reduces costs in cyclocondensation steps.
Table 2: Industrial Method Comparison
| Method | Scale (kg) | Yield | Purity | Cost Efficiency |
|---|---|---|---|---|
| Batch (SOCl₂/NH₃) | 50 | 78% | 92% | Moderate |
| Continuous Flow | 100 | 85% | 95% | High |
Analytical Validation and Quality Control
Structural Confirmation
Purity Assessment
-
HPLC : >95% purity using C18 column (mobile phase: acetonitrile/water).
-
TGA : Decomposition temperature >250°C indicates thermal stability.
Challenges and Optimization Strategies
Common Issues
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the tetrahydroquinoxaline ring, particularly at the 3-oxo position. Key reagents and outcomes include:
| Reaction Type | Reagents/Conditions | Major Products | References |
|---|---|---|---|
| Ring aromatization | KMnO₄, acidic conditions | Quinoxaline-6-carboxamide derivatives | |
| Side-chain oxidation | H₂O₂, Fe²⁺ catalysis | Hydroxylated intermediates |
These reactions are critical for generating bioactive derivatives. For example, oxidation with KMnO₄ under acidic conditions yields fully aromatic quinoxaline-6-carboxamide, which has enhanced π-stacking capabilities for molecular interactions.
Hydrolysis Reactions
The carboxamide group readily undergoes hydrolysis under specific conditions:
| Reaction Type | Reagents/Conditions | Major Products | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |
| Basic hydrolysis | NaOH (10%), 80°C | Corresponding carboxylate salt |
Hydrolysis products are pivotal intermediates for synthesizing carboxylic acid derivatives used in further functionalization.
Nucleophilic Substitution
The carboxamide’s nitrogen participates in nucleophilic substitution reactions:
| Reaction Type | Reagents/Conditions | Major Products | References |
|---|---|---|---|
| Alkylation | R-X (alkyl halides), DMF | N-Alkylated carboxamide derivatives | |
| Acylation | AcCl, pyridine | N-Acylated products |
These substitutions modify the compound’s pharmacokinetic properties. For instance, alkylation with methyl iodide enhances lipophilicity, improving blood-brain barrier penetration.
Cyclization and Ring Expansion
The tetrahydroquinoxaline core enables cyclization reactions:
| Reaction Type | Reagents/Conditions | Major Products | References |
|---|---|---|---|
| Cyclocondensation | POCl₃, heat | Fused pyrazine-quinoxaline systems | |
| Ring expansion | Ethylene oxide, base | Seven-membered lactam derivatives |
Cyclization reactions are central to generating polycyclic structures with enhanced tubulin-binding activity, as demonstrated in antiproliferative studies .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide exhibit notable antiproliferative effects against various cancer cell lines.
- Biological Evaluation : A study synthesized N-substituted derivatives of this compound and evaluated their biological activities. Among these, compound 13d showed potent antiproliferative activity against HeLa and K562 cell lines with IC50 values of 0.126 μM and 0.164 μM, respectively. It also inhibited tubulin polymerization and induced apoptosis in cancer cells by arresting the cell cycle at the G2/M phase .
- Mechanism of Action : The binding mode of these compounds at the colchicine binding site on tubulin was investigated, indicating their potential as antitumor agents that target microtubule dynamics .
Tubulin Polymerization Inhibition
The ability of 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide derivatives to inhibit tubulin polymerization is crucial for their application as anticancer agents.
- Colchicine Binding Site Inhibitors : Recent studies have focused on designing sulfonamide derivatives of tetrahydroquinoxaline that act as colchicine binding site inhibitors. These compounds were shown to disrupt microtubule networks and arrest the cell cycle at the G2/M phase without inducing apoptosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide derivatives.
- Substituent Effects : The introduction of various substituents on the tetrahydroquinoxaline core significantly affects biological activity. For instance, compounds with electron-donating groups exhibited enhanced inhibitory activities compared to those with larger substituents .
Potential as PARP Inhibitors
Recent investigations have explored the potential of 3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives as inhibitors of PARP (Poly (ADP-ribose) polymerase), an important target in cancer therapy.
- Comparative Studies : A study reported that certain derivatives displayed inhibitory activity against PARP-1 comparable to standard drugs like Olaparib. This highlights their potential utility in treating cancers that rely on PARP for DNA repair mechanisms .
Synthesis and Pharmacokinetics
The synthesis of 3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives typically involves multi-step organic reactions that yield compounds with favorable pharmacokinetic profiles.
- ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds have been predicted to be favorable based on in silico studies. This suggests good bioavailability and therapeutic potential .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, which is crucial for cell division, thereby arresting the cell cycle at the G2/M phase and inducing apoptosis in cancer cells . This makes it a promising candidate for anticancer drug development.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Tubulin Polymerization Inhibition
- The parent compound’s N-substituted derivatives (e.g., 13d) exhibit superior activity compared to ester or carboxylic acid analogues, likely due to enhanced hydrogen bonding via the carboxamide group .
- Chiral modifications , such as the (2R)-ethyl derivative, may improve target selectivity by optimizing steric interactions with tubulin’s hydrophobic pockets .
Structural Rigidity and Binding
- The non-planar conformation of the isobenzofuran-phthalazine hybrid () reduces its ability to bind tubulin but may favor interactions with DNA or other planar targets .
Pharmacokinetic Considerations
Biological Activity
3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and case studies.
Synthesis and Derivatives
The synthesis of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide derivatives has been extensively studied. Research indicates that various N-substituted derivatives exhibit potent biological activities. For instance, a study synthesized a series of these derivatives and evaluated their antiproliferative effects against cancer cell lines such as HeLa and K562. Among these, compound 13d showed remarkable activity with IC50 values of 0.126 μM against HeLa cells and 0.071 μM against SMMC-7721 cells .
Biological Activities
The compound exhibits a range of biological activities including:
- Antiproliferative Activity : The synthesized derivatives have shown significant antiproliferative effects on various cancer cell lines. Notably, compound 13d was found to inhibit tubulin polymerization (IC50 = 3.97 μM), arrest the cell cycle at the G2/M phase, and induce apoptosis .
- Enzyme Inhibition : Some derivatives have been investigated for their ability to inhibit enzymes such as PARP-1. Studies demonstrated IC50 values ranging from 2.31 to 57.35 nM for various quinoxaline derivatives, indicating potential for therapeutic applications in cancer treatment .
- Antimicrobial Properties : Quinoxaline derivatives have also been noted for their antimicrobial activities against a variety of pathogens. For example, certain N-oxide derivatives demonstrated effectiveness against Mycobacterium tuberculosis with high selectivity indices .
The mechanisms underlying the biological activities of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide involve several key processes:
- Tubulin Binding : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics which is crucial for cell division.
- Cell Cycle Arrest : By inhibiting tubulin polymerization, it effectively halts the cell cycle at the G2/M phase.
- Induction of Apoptosis : The activation of apoptotic pathways has been observed in treated cancer cells.
Table 1: Biological Activity of Selected Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 13d | HeLa | 0.126 | Tubulin polymerization inhibition |
| 13d | SMMC-7721 | 0.071 | Cell cycle arrest |
| 13d | K562 | 0.164 | Induction of apoptosis |
| Various | PARP-1 | 2.31 - 57.35 | Enzyme inhibition |
Case Studies
Several studies have highlighted the potential applications of this compound:
- Cancer Treatment : A study focused on the antiproliferative effects of various N-substituted derivatives against multiple cancer cell lines demonstrated promising results for future drug development targeting tubulin .
- Neuroprotective Effects : Research into related quinoxaline compounds has suggested potential neuroprotective effects through cholinesterase inhibition .
Q & A
Q. What are the best practices for ensuring methodological rigor in toxicity studies?
- Answer : Follow OECD guidelines for acute toxicity (e.g., LD determination) and genotoxicity (Ames test). Include positive/negative controls and blinded scoring to reduce bias. Long-term studies should monitor organ-specific histopathology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
